Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
Description
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS: 176375-41-0) is an aromatic ester derivative synthesized via nucleophilic substitution. Its molecular formula is C₁₂H₁₃O₅ (average mass: 237.231 g/mol; monoisotopic mass: 237.076847 g/mol) . The compound features a vanillin-derived phenolic core (4-formyl-2-methoxyphenoxy) linked to a methyl butanoate group through an ether bond.
Properties
IUPAC Name |
methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKFRLDCQWYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444446 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176375-41-0 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Medicinal Chemistry
- Drug Development : Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate is being investigated as a precursor for novel therapeutic agents, particularly those targeting the adenosine A2A receptor, which plays a crucial role in neuroprotection and inflammation modulation .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
Biological Studies
- Neuroprotective Effects : Research has demonstrated that derivatives of this compound can reduce neuronal damage in animal models subjected to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial for chronic inflammatory conditions .
Case Studies
Several case studies highlight the efficacy and potential of this compound:
- Neuroprotection in Animal Models : A study involving C57BL/6 mice indicated that treatment with related compounds led to reduced neuronal damage and improved behavioral outcomes following exposure to neurotoxins.
- Antioxidant Efficacy in Cell Cultures : In vitro studies demonstrated that similar compounds significantly reduced reactive oxygen species (ROS) levels, enhancing cell viability under oxidative stress conditions .
Mechanism of Action
The mechanism by which Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The formyl group in this compound enhances electrophilicity compared to the brominated analog (15), making it more reactive in condensation reactions .
- Steric Effects : The methoxy group in the ortho position reduces steric hindrance compared to bulkier substituents like bromomethyl, favoring higher yields (95% vs. 30%) .
Alkyl Ester Variants
Key Observations :
- Chain Length Impact : The ethyl ester variant (C₁₄H₁₈O₅) exhibits lower solubility in polar solvents due to increased hydrophobicity compared to the methyl derivative .
- Synthetic Flexibility : Methyl esters are preferred in industrial settings due to milder reaction conditions and higher crystallinity .
Positional Isomers
Key Observations :
- Regiochemical Effects: The para-aldehyde group in this compound allows for efficient nucleophilic attack, whereas the ortho-aldehyde isomer (2-formyl-6-methoxy) suffers from steric interference .
Biological Activity
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate is a compound of interest due to its potential biological activities, particularly in drug development and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₆O₅ and a molecular weight of approximately 252.26 g/mol. The compound features a formyl group , a methoxy group , and a phenoxy group attached to a butanoate backbone, which contributes to its reactivity and potential interactions with biological systems.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In particular, studies have shown its effectiveness against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.003 to 0.125 µg/mL . This suggests a robust potential for development as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interactions with bacterial DNA. In silico studies have indicated that the compound may bind to DNA, which is critical for bacterial survival and replication. This binding affinity correlates positively with the observed antibacterial potency .
Synthesis and Derivative Studies
The synthesis of this compound often involves multi-step chemical processes. A typical synthetic route includes:
- Formation of the butanoate backbone : Utilizing methyl 4-bromobutyrate in reactions with appropriate phenolic compounds.
- Introduction of functional groups : Employing methods such as nitration or alkylation to modify the core structure for enhanced biological activity .
Case Study: Derivatives and Their Activities
Several derivatives of this compound have been synthesized to explore variations in biological activity:
| Derivative Name | Structural Variation | Biological Activity |
|---|---|---|
| Methyl 4-(3-methoxyphenoxy)butanoate | Methoxy group repositioned | Reduced antibacterial activity |
| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Ethyl ester derivative | Altered solubility; similar activity |
| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Different methoxy position | Enhanced cytotoxicity against cancer cells |
These derivatives highlight the importance of structural modifications in optimizing biological activity and therapeutic potential.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolism, distribution, excretion, and toxicity profiles is required to ensure safety for clinical applications .
Q & A
Basic: What is the optimized synthetic procedure for Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate?
Methodological Answer:
The compound is synthesized via nucleophilic substitution using vanillin (20.0 g, 131.4 mmol), methyl 4-bromobutanoate (17.7 mL, 1.05 equiv), and potassium carbonate (30.4 g, 1.5 equiv) in DMF (80 mL) at room temperature for 6 hours. The reaction is monitored by TLC, and the product is precipitated by adding water (1 L), yielding 95% of a white solid (mp 65°C) after filtration .
Advanced: How can reaction conditions be modified to improve scalability or reduce solvent toxicity?
Methodological Answer:
To enhance scalability, evaluate alternative solvents (e.g., acetone or THF) for compatibility with reagents, or employ microwave-assisted synthesis to reduce reaction time. For reduced toxicity, replace DMF with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic methods using phase-transfer catalysts or ionic liquids could also minimize base requirements .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies methoxy (δ ~3.8 ppm), formyl (δ ~9.8–10.0 ppm), and ester carbonyl (δ ~170–175 ppm) groups.
- IR Spectroscopy : Confirms C=O stretches (ester: ~1720 cm⁻¹; aldehyde: ~2820 cm⁻¹).
- Mass Spectrometry (ESI±) : Molecular ion [M+H]+ matches theoretical mass (C₁₄H₁₆O₅: 272.3 g/mol) .
Advanced: How can discrepancies in reported melting points for this compound be resolved?
Methodological Answer:
Discrepancies may arise from impurities, polymorphism, or calibration errors. Purify via recrystallization (e.g., ethanol/water mixtures) and analyze purity via HPLC (>99%). Differential Scanning Calorimetry (DSC) can detect polymorphic forms. Cross-validate equipment using standard reference compounds .
Basic: What are common derivatives of this compound, and how are they synthesized?
Methodological Answer:
- Nitro Derivatives : Introduce nitro groups via electrophilic substitution (e.g., nitric acid/H₂SO₄) .
- Amino Derivatives : Reduce nitro intermediates (e.g., H₂/Pd-C) to amines .
- Carboxylic Acid Derivatives : Hydrolyze the ester using NaOH/HCl to yield 4-(4-formyl-2-methoxyphenoxy)butanoic acid .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter the aldehyde to a carboxylic acid).
Biological Assays : Test analogs against targets (e.g., enzymes, receptors) using kinetic or binding assays.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Advanced: How to troubleshoot conflicting yields reported in literature for this synthesis?
Methodological Answer:
- Parameter Comparison : Assess stoichiometry (equiv of methyl 4-bromobutanoate), solvent purity, and reaction time.
- Workup Optimization : Adjust water volume/temperature during precipitation to maximize yield.
- Real-Time Monitoring : Replace TLC with HPLC for precise reaction tracking .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to volatile DMF residues.
- Store in a cool, dry place away from oxidizers. Refer to SDS for emergency measures (e.g., rinsing exposed skin with water) .
Advanced: How to analyze regioselectivity in electrophilic substitutions on the aromatic ring?
Methodological Answer:
- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and predict substitution sites.
- Isotopic Labeling : Track substituent positions via ¹³C NMR or mass spectrometry after reactions (e.g., nitration) .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio).
- Distillation : For liquid intermediates, fractional distillation under reduced pressure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
